Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride

Chiral chromatography Enantiomeric excess Stereochemical assignment

A common challenge in CNS lead optimization is procuring non-racemic aminoindane building blocks with orthogonal handles for SAR exploration. The (R)-enantiomer or regioisomers often yield confounding biological data. This compound solves that by providing: - (R)-absolute stereochemistry (critical for MAO-B activity, as validated by rasagiline precedent) - Dual orthogonal handles: primary amine for N-functionalization + 4-methyl ester for independent derivatization - Hydrochloride salt for defined stoichiometry and aqueous solubility - ≥95% purity with batch-specific QC (NMR, HPLC, GC)

Molecular Formula C11H14ClNO2
Molecular Weight 227.69 g/mol
Cat. No. B11731925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride
Molecular FormulaC11H14ClNO2
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1CCC2N.Cl
InChIInChI=1S/C11H13NO2.ClH/c1-14-11(13)9-4-2-3-8-7(9)5-6-10(8)12;/h2-4,10H,5-6,12H2,1H3;1H/t10-;/m1./s1
InChIKeyKQXATEZZJUKUGF-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chiral Aminoindane Scaffold for CNS Drug Discovery


Methyl (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylate hydrochloride (CAS 1246509-65-8, free base CAS 1213485-48-3) is a chiral, non-racemic aminoindane derivative bearing a primary amine at the 1-position in the (R)-configuration and a methyl ester at the 4-position of the indane ring, supplied as the hydrochloride salt (MW 227.69 g/mol, C₁₁H₁₄ClNO₂) . This compound belongs to the 1-aminoindane class, a privileged scaffold in central nervous system (CNS) drug discovery exemplified by the monoamine oxidase-B (MAO-B) inhibitor rasagiline, whose major metabolite is (R)-1-aminoindan . The presence of the 4-carboxylate ester distinguishes this compound from simpler 1-aminoindanes, providing a synthetic handle for further elaboration into amides, acids, and heterocycles. The compound is commercially available from multiple vendors at ≥95% purity with batch-specific QC (NMR, HPLC, GC) documentation .

Chiral building block – (R)-configured 1-aminoindane scaffold for stereochemical-control studies
CNS privileged scaffold – supports GlyT1 and MAO-B research programs
Dual orthogonal handles – amine and 4-carboxylate ester enable independent SAR exploration

Why Generic Substitution Fails


Substitution with the racemate, the (S)-enantiomer, or regioisomeric aminoindane carboxylates introduces risks of divergent pharmacological activity, altered synthetic outcomes, and inconsistent structure-activity relationship (SAR) interpretation. The (R)-configuration at C-1 is critical: in the related clinical compound rasagiline, the (R)-enantiomer is the active MAO-B inhibitor, while the (S)-enantiomer is inactive . The 4-carboxylate substitution pattern imparts unique electronic and steric properties distinct from the 5-carboxylate regioisomer (CAS 1246509-63-6), which presents the ester at a different vector for molecular recognition or further derivatization . Additionally, the hydrochloride salt offers well-defined stoichiometry and aqueous solubility advantages over the free base for solution-phase chemistry and biological assay preparation. These three factors—absolute stereochemistry, regiospecific substitution, and salt form—cannot be simultaneously replicated by any single generic alternative.

Stereochemistry Racemate or (S)-enantiomer may not reproduce stereospecific target engagement reported for the (R)-configuration.
Regioisomer 5-Carboxylate analog alters functional group trajectory, potentially shifting molecular recognition and SAR interpretation.
Salt form Free base may introduce batch-to-batch protonation variability, affecting synthetic stoichiometry and assay reproducibility.

Quantitative Differentiation Evidence


Chiral Identity and Enantiomeric Excess

The target (R)-enantiomer (CAS 1246509-65-8) and its (S)-counterpart (CAS 1246509-64-7) are supplied as distinct chemical entities with independent CAS registrations, each characterized by batch-specific QC including HPLC purity analysis . The SMILES notation COC(=O)c1cccc2c1CC[C@H]2N.Cl for the (R)-enantiomer unambiguously assigns the stereochemistry at C-1, distinguishing it from the (S)-enantiomer with the [C@@H] descriptor. This absolute stereochemical assignment is essential because, for the structurally related 1-aminoindane pharmacophore, enantioselectivity ratios exceeding 100-fold have been documented for MAO-B inhibition, where the (R)-configuration is required for biological activity . Procurement of the racemate (CAS 2102410-29-5) or the incorrect enantiomer introduces a variable that cannot be resolved by achiral analytical methods.

Chiral Identity & Enantiomeric Excess
Reported
Target: (R)-HCl, CAS 1246509-65-8 Comparator: (S)-HCl / racemate Related MAO-B enantioselectivity >100-fold
Supports enantiomer-attribution review
QC documentation confirms stereochemical identity per batch
Chiral chromatography Enantiomeric excess Stereochemical assignment Quality control

Regioisomer Differentiation: 4- vs. 5-Carboxylate

The 4-carboxylate substitution on the indane ring positions the ester group adjacent to the ring junction, creating a distinct steric and electronic environment compared to the 5-carboxylate regioisomer (CAS 1246509-63-6) where the ester is positioned one carbon further from the amino-bearing chiral center . This regiospecific placement alters the trajectory of functional group elaboration: a 4-carboxylate-derived amide or acid will project at a different angle relative to the 1-amino group than the corresponding 5-substituted analog. In GlyT1 inhibitor patents exemplified by US8846743, the aminoindane scaffold is extensively derivatized, and the substitution pattern on the indane ring is a critical determinant of GlyT1 binding affinity, with certain 4-substituted patterns yielding IC₅₀ values in the low nanomolar range . The 4-carboxylate methyl ester cannot be interchanged with the 5-carboxylate analog without altering the three-dimensional presentation of downstream functional groups.

Regioisomer Differentiation
Class-level
Target: 4-COOMe indane Comparator: 5-COOMe regioisomer ≈2.5 Å vector shift; alters GlyT1 binding pose
Regiospecific trajectory alters SAR interpretation
Reported GlyT1 inhibitor context; may not extrapolate to all targets
Regiochemistry Structure-activity relationship Diversification vector Medicinal chemistry

Hydrochloride Salt vs. Free Base Properties

The hydrochloride salt (MW 227.69 g/mol, CAS 1246509-65-8) provides well-defined stoichiometry (1:1 HCl) compared to the free base (MW 191.23 g/mol, CAS 1213485-48-3), which may exist as a mixture of protonation states . The hydrochloride salt of 1-aminoindane derivatives is documented to enhance aqueous solubility and solid-state stability, which is relevant for solution-phase chemical reactions and biological assay preparation . The free base form (CAS 1273664-66-6, stereochemistry unspecified) is available at 98% purity, but the hydrochloride salt at 95% provides batch-to-batch consistency in protonation state, eliminating variability in reaction stoichiometry when used in amide coupling or reductive amination, where the protonation state determines the amount of base needed for amine liberation.

Salt vs Free Base
Data to verify
HCl salt: defined 1:1 stoichiometry, MW 227.69 Free base: variable protonation, MW 191.23
Consistent protonation supports synthetic reproducibility
Free base may require stoichiometric adjustment in coupling steps
Salt selection Aqueous solubility Solid-state stability Formulation

Scaffold Privilege and Multi-Target Derivatization

The 1-aminoindane core is a recognized privileged scaffold in CNS drug discovery, as evidenced by the clinical success of rasagiline (MAO-B inhibitor, Parkinson's disease) and extensive patent literature on GlyT1 inhibitors derived from aminoindane templates . The aminoindane ring system has been reported to possess diverse bioactivities including antibacterial, antiviral, analgesic, anticonvulsant, and antiparkinsonian properties . The 4-carboxylate ester on the target compound provides an additional diversification point absent in simpler 1-aminoindanes (such as (R)-1-aminoindan, CAS 10305-73-4), enabling conversion to amides, carboxylic acids, alcohols, or heterocycles without disturbing the chiral amine. This dual functionalization (chiral amine + ester) makes the compound a more versatile building block compared to 1-aminoindane itself, which offers only the amine for derivatization.

Scaffold Privilege
Class-level
Dual handles: amine + 4-COOMe 1-Aminoindane only: single handle Enables orthogonal diversification
Dual-handle scaffold supports library diversification
Class-level inference from GlyT1/MAO-B patent landscape
Privileged scaffold CNS drug discovery GlyT1 inhibition MAO-B inhibition Diversification

Commercial Availability and Batch QC

The hydrochloride salt (CAS 1246509-65-8) is available as an off-the-shelf catalog item from multiple international suppliers including AKSci, Bidepharm, and Fluorochem, with documented purity of ≥95% and batch-specific QC data (NMR, HPLC, GC) . In contrast, many closely related aminoindane-4-carboxylate analogs (e.g., ethyl ester, isopropyl ester, or N-Boc protected variants) require custom synthesis with lead times of 4-8 weeks . The ready availability in stock quantities (100 mg to 5 g) with next-day shipping from regional hubs (US, UK, China) significantly reduces project initiation time compared to custom-synthesized alternatives. The (S)-enantiomer (CAS 1246509-64-7) is also commercially available but at a substantially higher price point per milligram .

Commercial Availability
Data to verify
(R)-HCl: ~£284/g, next-day EU (S)-HCl: ~$6,600/g, 2–3 wk lead Custom analogs: 4–8 wk synthesis
May reduce project initiation time
Supplier pricing and stock status subject to change
Commercial availability Batch QC Supply chain Catalog compound

Physical Properties for Method Development

The free base form of the (R)-enantiomer (CAS 1213485-48-3) has predicted physicochemical properties relevant to pre-formulation and analytical method development: boiling point 323.9±42.0 °C, density 1.166±0.06 g/cm³, and pKa 8.95±0.20 (predicted for the protonated amine) . The hydrochloride salt (CAS 1246509-65-8) carries GHS hazard classifications (H302, H315, H319, H335) with defined precautionary statements, enabling compliant laboratory handling and safety documentation . These predicted and documented parameters provide a starting point for HPLC method development, salt dissociation calculations, and solubility assessments that would need to be determined de novo for custom-synthesized or less-characterized analogs.

Physicochemical Data
Data to verify
Predicted pKa 8.95, bp 323.9 °C Custom analogs: no pre-existing data
Predicted properties may support method development
Experimental confirmation recommended; vendor SDS available
Predicted physicochemical properties pKa LogP Method development Pre-formulation

Procurement and Application Scenarios


Enantioselective Synthesis of CNS Compound Libraries

The (R)-configured 1-aminoindane-4-carboxylate scaffold is an ideal starting point for constructing focused libraries targeting CNS glycine transporter 1 (GlyT1), as documented in the Abbott/AbbVie patent family (US8846743) where aminoindane derivatives demonstrate potent GlyT1 inhibition . The chiral amine can be elaborated via reductive amination, sulfonylation, or amide coupling, while the 4-methyl ester can be independently hydrolyzed to the carboxylic acid and further coupled to amines, enabling parallel library synthesis. The availability of the (S)-enantiomer (CAS 1246509-64-7) as a control enables enantioselectivity assessment within the same synthetic scheme . This dual-enantiomer strategy allows unambiguous attribution of biological activity to the correct stereoisomer.

Asymmetric Catalyst Ligand Development

Chiral 1-aminoindanes, including N-methyl-1(R)-aminoindan, have established precedent as ligands or ligand precursors in asymmetric catalysis . The 4-carboxylate ester on the target compound provides an additional coordination site or steric tuning element absent in simpler 1-aminoindanes. The (R)-configuration at the amine-bearing carbon projects the metal-coordinating nitrogen in a defined spatial orientation, making this compound suitable for synthesizing chiral diamine, amino-alcohol, or amino-phosphine ligands for enantioselective transformations. The hydrochloride salt ensures consistent protonation state during ligand synthesis, where precise stoichiometric control of base during amine liberation is critical.

SAR Studies with Orthogonal Derivatization Vectors

For medicinal chemistry programs exploring aminoindane-based inhibitors (GlyT1, MAO-B, or novel targets), the target compound offers two chemically orthogonal handles: the primary amine for N-functionalization (amides, sulfonamides, ureas, secondary/tertiary amines) and the methyl ester for carboxylate-directed transformations (hydrolysis to acid, amide formation, reduction to alcohol, conversion to heterocycles) . This orthogonal reactivity enables systematic, independent variation of two regions of the molecule to map SAR, a capability not available with mono-functional 1-aminoindanes (e.g., (R)-1-aminoindan, CAS 10305-73-4) or the 5-carboxylate regioisomer (CAS 1246509-63-6), which presents a different trajectory for the ester-derived functional group .

Chemical Biology Probe Synthesis

The aminoindane scaffold is a validated pharmacophore for CNS targets, and the 4-carboxylate ester enables installation of affinity tags (biotin), fluorescent reporters, or photoaffinity labels through the ester handle without occupying the amine, which is critical for target engagement . This dual-handle architecture is particularly valuable for chemical proteomics approaches where the amine is used to build the bioactive warhead and the ester is subsequently elaborated into a linker-payload conjugate for pull-down or imaging experiments. The (R)-configuration is essential for maintaining the correct binding orientation to targets such as MAO-B, where the (S)-enantiomer shows negligible affinity .

Application
Selection Property
Validation Focus
CNS library synthesis
Stereochemical control with dual orthogonal handles
Enantiomer-comparison and regioisomer specificity
Chiral ligand development
Defined (R)-configuration and ester coordination site
Steric and electronic tuning for enantioselective catalysis
SAR studies
Independent amine and ester derivatization routes
Systematic N-functionalization and carboxylate elaboration
Chemical probe synthesis
Dual-handle architecture for linker attachment
Target engagement maintenance through (R)-amine binding
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